molecular formula C8H15IO2 B3384066 2-(3-iodopropoxy)tetrahydro-2H-pyran CAS No. 52103-12-5

2-(3-iodopropoxy)tetrahydro-2H-pyran

Cat. No.: B3384066
CAS No.: 52103-12-5
M. Wt: 270.11 g/mol
InChI Key: BOUGTWGUWOJILO-UHFFFAOYSA-N
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Description

2-(3-Iodopropoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C8H15IO2 It is a derivative of tetrahydro-2H-pyran, where an iodopropoxy group is attached to the second carbon of the pyran ring

Scientific Research Applications

2-(3-Iodopropoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

Specific safety and hazard information for “2-(3-iodopropoxy)tetrahydro-2H-pyran” is not available in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodopropoxy)tetrahydro-2H-pyran typically involves the reaction of 2-iodoethanol with 3,4-dihydro-2H-pyran in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodopropoxy)tetrahydro-2H-pyran can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the pyran ring or the iodopropoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. These reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce alcohols or ketones.

Mechanism of Action

The mechanism of action of 2-(3-iodopropoxy)tetrahydro-2H-pyran depends on its specific application. In general, the compound can interact with various molecular targets through its iodopropoxy group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodopropyltetrahydro-2H-pyran-2-yl ether
  • 2-(3-Iodopropoxy)oxane
  • 3-(Tetrahydro-2H-pyran-2-yloxy)propyl iodide

Uniqueness

2-(3-Iodopropoxy)tetrahydro-2H-pyran is unique due to the presence of the iodopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized molecules and in the study of iodine-containing compounds in various scientific fields.

Properties

IUPAC Name

2-(3-iodopropoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUGTWGUWOJILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452714
Record name 2-(3-iodopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52103-12-5
Record name 2-(3-iodopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-iodopropanol (15 g, 80.65 mole), dihydropyran (14.7 ml, 161.29 mole) and pyridium p-toluenesulfonate (500 g, 2.0 mole) in 100 ml of dry dichloromethane was stirred at room temperature under an atmosphere of nitrogen for 2.5 hours. The resulting mixture was diluted with dichloromethane (150 ml), washed with water and a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue was flash chromatographed on a silica gel to give 20.43 g of the title A compound as an oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Name
pyridium p-toluenesulfonate
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(3′-Chloropropoxy) tetrahydro-2H-pyran (Aldrich) (9 g, 0.05 mol) was added to a solution of sodium iodide (37.8 g, 0.25 mol) in acetone (250 mL) with stirring. The resultant slurry was refluxed for 48 hours. The mixture was cooled, evaporated to a solid mass and transferred to the top of a short column of neutral alumina. The column was washed with CH2Cl2 (1 L) and CH2Cl2 was removed using a rotary evaporator. The product was obtained as yellow liquid (12.6 g, 93%). 1H NMR δ: 1.62-1.86 (m, 6 H, ring CH2), 2.07 (m, 2 H, CH2—CH2—I), 3.27 (m, 2 H, CH2—I), 3.38-3.54 (m, 2 H, CH2—O), 3.74-3.89 (m, 2 H ring O—CH2), 4.58 (t, 1 H, J=3.2 Hz, ring CH); λmax/nm (εmax/dm3 mol−1 cm−1) 267 (1500); HRMS (EI+) calc. for C8H15IO2: 269.0049. found 269.0039.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-iodopropoxy)tetrahydro-2H-pyran

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